molecular formula C22H27N3O4 B2730991 Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235325-82-2

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2730991
CAS No.: 1235325-82-2
M. Wt: 397.475
InChI Key: RHSAWSHMGHTXOJ-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core modified with a ureido-methyl group and a phenyl carboxylate ester. The ureido moiety is further substituted with a 4-methoxybenzyl group, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

phenyl 4-[[(4-methoxyphenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-9-7-17(8-10-19)15-23-21(26)24-16-18-11-13-25(14-12-18)22(27)29-20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSAWSHMGHTXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ureido group and the methoxybenzyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The methoxybenzyl group undergoes oxidation under strong conditions. Potassium permanganate (KMnO₄) in acidic or basic media converts the methoxy (-OCH₃) group to a carbonyl or carboxyl group, respectively .

ReagentConditionsProduct
KMnO₄ (acidic)H₂SO₄, 80°C, 6 hrs4-(Carbonylbenzyl) derivative
KMnO₄ (basic)1M NaOH, reflux, 8 hrs4-(Carboxybenzyl) derivative

This reactivity is leveraged to modify the compound’s lipophilicity for targeted drug delivery systems.

Hydrolysis Reactions

The ester and ureido linkages are susceptible to hydrolysis:

Ester Hydrolysis

Acidic or basic conditions cleave the phenyl carboxylate ester :

  • Acidic : HCl (1M) at 60°C yields 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylic acid.

  • Basic : NaOH (2M) at 80°C produces the carboxylate salt.

Ureido Hydrolysis

Under strong acidic conditions (e.g., H₂SO₄, 100°C), the ureido group breaks into a primary amine and an isocyanate intermediate.

Bond CleavageReagentProducts
EsterHCl (1M)Carboxylic acid + Phenol
UreidoH₂SO₄ (conc.)4-Methoxybenzylamine + Isocyanate

Nucleophilic Substitution

The piperidine ring’s carboxylate ester undergoes substitution with nucleophiles like amines or alkoxides. Potassium methoxide in dimethyl sulfoxide (DMSO) facilitates transesterification, replacing the phenyl group with methoxy .

ReagentConditionsProduct
KOCH₃ (2 eq)DMSO, 50°C, 12 hrsMethyl ester derivative
NH₃ (aq)THF, reflux, 24 hrsPiperidine carboxamide

Enzyme Interaction Studies

The ureido group forms hydrogen bonds with residues in arginine methyltransferases (e.g., CARM1/PRMT4), enhancing enzymatic activity. Studies show a dose-dependent activation effect at concentrations as low as 3 µM :

EnzymeSubstrateActivity Change (50 µM)Citation
CARM1/PRMT4Histone H3+135% methylation
CARM1/PRMT4PABP1 peptide+115% methylation

This interaction is critical for developing epigenetic modulators targeting cancer and inflammatory diseases .

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent polarity:

  • Polar aprotic solvents (e.g., DMSO, acetonitrile): Enhance nucleophilic substitution rates due to improved charge stabilization .

  • Nonpolar solvents (e.g., THF): Favor ureido hydrogen bonding in enzyme binding assays .

Key Structural Insights

  • Molecular Formula : C₂₂H₂₇N₃O₄

  • Molecular Weight : 397.5 g/mol

  • Critical Functional Groups :

    • Piperidine ring (site for substitution)

    • Phenyl carboxylate ester (hydrolysis-sensitive)

    • Ureido linker (hydrogen-bond donor/acceptor)

This compound’s versatility in chemical transformations and biological interactions positions it as a valuable scaffold in drug discovery and mechanistic studies.

Scientific Research Applications

Medicinal Chemistry

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate is explored for its potential as a therapeutic agent. Research indicates the following applications:

  • Anticancer Activity: Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells. For instance, in vitro assays demonstrated an IC50 value indicating strong potency against MCF-7 (breast cancer) cells, suggesting its potential as an anticancer drug candidate .
  • Enzyme Inhibition: The ureido group can interact with specific enzymes, potentially inhibiting their activity. For example, similar compounds have been reported to inhibit soluble epoxide hydrolase (sEH), which is involved in inflammatory processes. This inhibition could lead to increased levels of anti-inflammatory mediators .

The compound's biological activities extend beyond anticancer properties:

  • Antimicrobial Properties: Preliminary studies indicate that the compound may possess antimicrobial activity against various bacterial strains. This suggests its potential use in developing new antibiotics or antimicrobial agents .
  • Neuroprotective Effects: Some derivatives of piperidine compounds have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Research published in Tropical Journal of Pharmaceutical Research evaluated the compound's ability to inhibit sEH. The study found that at varying concentrations, the compound effectively increased levels of epoxyeicosatrienoic acids (EETs), suggesting its role in modulating inflammatory responses .

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, while the methoxybenzyl moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidine-urea derivatives and other ureido-containing analogs, focusing on synthetic yields, substituent effects, and physicochemical properties.

Piperidine-Based Ureido Compounds
Compound Name Substituents Yield (%) ESI-MS (m/z) Key Differences vs. Target Compound Reference
tert-Butyl 4-(3-(4-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate Trifluoromethylphenyl, tert-butyl ester N/A N/A Bulkier CF₃ group; tert-butyl enhances stability
Ethyl 4-((3-(4-methoxyphenyl)ureido)methyl)benzoate Benzoate ester, ethyl group N/A N/A Benzoate scaffold instead of piperidine
tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate Cyanophenyl, tert-butyl ester N/A 344.4 Electron-withdrawing cyano group

Key Observations :

  • Substituents on the phenyl ring (e.g., methoxy, trifluoromethyl, cyano) significantly influence electronic properties and solubility. The 4-methoxybenzyl group in the target compound may enhance lipophilicity compared to cyano or CF₃ groups .
  • tert-Butyl esters (e.g., ) are commonly used to protect piperidine amines during synthesis, whereas the target compound employs a phenyl ester, which may alter metabolic stability.
Ureido-Acetate and Thiazole Derivatives
Compound Name Core Structure Yield (%) ESI-MS (m/z) Key Differences vs. Target Compound Reference
Methyl 2-(3-(4-fluorophenyl)ureido)acetate (17b) Ureido-acetate 77.8 227.1 Simpler scaffold; lacks piperidine
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Thiazole-piperazine-urea 89.1 514.2 Thiazole and piperazine add complexity

Key Observations :

  • Thiazole-containing analogs (e.g., ) achieve higher yields (~89–93%) due to optimized synthetic protocols, though their increased bulk may limit bioavailability.
Substituent Effects on Ureido Derivatives
  • Electron-Withdrawing Groups (e.g., CF₃, CN) : Improve binding affinity to enzymes but may reduce solubility .
  • Bulkier Substituents (e.g., trifluoromethoxy) : Introduce steric hindrance, possibly affecting target engagement .

Biological Activity

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a piperidine ring, a ureido group, and a methoxybenzyl moiety. These structural features contribute to its biological activity.

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways. Inhibiting sEH can lead to increased levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) .
  • Anticancer Activity : Some derivatives of piperidine have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that structural analogs can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of key signaling molecules .

Anticancer Properties

Research indicates that related piperidine compounds exhibit significant anticancer activity. For example:

  • Cytotoxicity Against Cancer Cell Lines : Studies have reported that certain piperidine derivatives can effectively inhibit the growth of human cancer cell lines such as HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and HCT-116 (colorectal carcinoma). The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • In Vivo Efficacy : In animal models, compounds with similar structures have shown promising results in reducing tumor growth, indicating their potential as therapeutic agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been noted. By inhibiting enzymes involved in inflammatory pathways, it may reduce symptoms associated with chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism of Action
AnticancerHeLa, A549, HCT-1168.7Induction of apoptosis
Inhibition of sEHMurine modelsNot specifiedIncrease in EETs
Anti-inflammatoryVarious inflammatory modelsNot specifiedEnzymatic inhibition

Notable Research Findings

  • Cytotoxic Mechanisms : One study highlighted that certain piperidine derivatives could induce mitochondrial apoptosis in cancer cells, disrupting the mitochondrial membrane potential and activating caspases .
  • Pharmacokinetics : Research on related compounds indicates that modifications to the piperidine structure can enhance pharmacokinetic properties, improving bioavailability and reducing toxicity .
  • Synergistic Effects : Combining this compound with other therapeutic agents may yield synergistic effects, enhancing overall efficacy against resistant cancer types or chronic inflammation .

Q & A

Q. What are the recommended synthetic routes for Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves sequential urea bond formation and piperidine ring functionalization. A validated approach includes:

  • Ureido linkage : React 4-methoxybenzylamine with an isocyanate intermediate under anhydrous conditions (e.g., THF, 60°C, 12 h) to form the ureido moiety .
  • Piperidine carboxylation : Use benzyl chloroformate or tert-butyl carbamate to protect the piperidine nitrogen, followed by deprotection under acidic (HCl/MeOH) or basic (NaOH) conditions .
  • Yield optimization : Employ reflux conditions (e.g., 2M HCl in MeOH, 2 h) and vacuum drying to minimize side products. Purification via flash chromatography (10–30% EtOAc/hexane gradient) or recrystallization improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃ or DMSO-d₆) confirm structural features, such as the piperidine ring (δ 2.2–3.8 ppm), methoxybenzyl protons (δ 3.8 ppm), and urea NH signals (δ 6.5–7.2 ppm) .
  • HPLC : Use a C18 column with methanol/buffer mobile phases (e.g., 65:35 methanol/sodium acetate, pH 4.6) to assess purity (>98%) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated/found within 0.1 Da) .

Q. How does the compound’s solubility in various solvents impact its application in biological assays?

Solubility in DMSO (≥18.9 mg/mL) makes it suitable for in vitro studies, but precipitation in aqueous buffers (e.g., PBS) requires optimization. Strategies include:

  • Co-solvents : Use <1% DMSO in cell culture media to maintain solubility without cytotoxicity .
  • Surfactants : Add 0.1% Tween-80 or cyclodextrin derivatives to enhance aqueous dispersion .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the compound’s inhibitory activity against soluble epoxide hydrolase (sEH)?

  • Fluorescence resonance energy transfer (FRET) assays : Use 14,15-epoxyeicosatrienoic acid (14,15-EET) as a substrate. Monitor hydrolysis inhibition via fluorescence quenching (λₑₓ = 330 nm, λₑₘ = 465 nm) .
  • IC₅₀ determination : Perform dose-response curves (0.1–100 µM) in recombinant sEH enzymes, with PTU (1-(piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea) as a positive control .

Q. How can researchers resolve contradictory data on the compound’s metabolic stability in hepatic microsomes?

  • Incubation conditions : Use pooled human liver microsomes (0.5 mg/mL) in PBS (pH 7.4) with NADPH (1 mM) at 37°C. Sample at 0, 5, 15, 30, and 60 min .
  • Analytical validation : Quantify parent compound degradation via LC-MS/MS. Adjust pH to 12 during extraction to stabilize urea bonds .

Q. What strategies improve the compound’s target residence time in kinase inhibition studies?

  • Surface plasmon resonance (SPR) : Immobilize kinase targets on sensor chips. Measure binding kinetics (kₒₙ/kₒff) in real-time at varying concentrations (1–100 nM) .
  • Competitive displacement assays : Use ATP-competitive probes (e.g., ADP-Glo™) to quantify inhibition reversibility .

Q. How can structural modifications enhance selectivity for G protein-coupled receptor kinase 2 (GRK2) over related isoforms?

  • Scaffold optimization : Replace the 4-methoxybenzyl group with bulkier substituents (e.g., adamantyl or trifluoromethoxy phenyl) to exploit hydrophobic binding pockets .
  • Molecular docking : Simulate interactions with GRK2’s active site (PDB ID: 3V6W) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .

Q. What experimental approaches address discrepancies in reported cytotoxicity profiles across cell lines?

  • Dose-range standardization : Test concentrations from 1 nM to 100 µM in ≥3 biological replicates. Normalize viability data to DMSO controls .
  • Mechanistic profiling : Combine RNA-seq and caspase-3/7 assays to distinguish apoptosis from off-target effects .

Data Contradiction and Reproducibility

Q. How should researchers validate conflicting reports on the compound’s stability under acidic conditions?

  • Accelerated stability testing : Incubate the compound in HCl (pH 2.0, 37°C) for 24 h. Monitor degradation via HPLC and compare with neutral/basic conditions .
  • Degradant identification : Use LC-HRMS to characterize hydrolysis products (e.g., piperidine ring cleavage or urea bond breakdown) .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?

  • Chiral chromatography : Employ Chiralpak IC columns with hexane/isopropanol (85:15) to resolve enantiomers .
  • Asymmetric catalysis : Use (R)-BINAP ligands in palladium-catalyzed couplings to achieve >90% ee .

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